molecular formula C15H33O3P B050760 Tributyl(methyl)phosphanium methyl carbonate CAS No. 120256-45-3

Tributyl(methyl)phosphanium methyl carbonate

Cat. No.: B050760
CAS No.: 120256-45-3
M. Wt: 292.39 g/mol
InChI Key: ZZYYIQABNHXUNJ-UHFFFAOYSA-M
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Description

Tributyl(methyl)phosphanium methyl carbonate is an organic phosphonium compound. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by its stability and reactivity, making it a valuable component in many chemical processes.

Scientific Research Applications

Tributyl(methyl)phosphanium methyl carbonate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including Michael additions and Wittig reactions.

    Biology: It is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: It is explored for its antimicrobial properties and potential use in developing new antibiotics.

    Industry: It is used in the production of polymers and as a stabilizer in the manufacture of plastics and resins.

Future Directions

Phosphonium-based ionic liquids have been intensively developed as new electrolytic mediators for various electrochemical devices . There is also a growing interest in their use in separation processes including metal ions extraction, extractive desulfurization, gas adsorption, and dissolution or extraction of biologically relevant compounds and materials . These could be potential future directions for Tributyl(methyl)phosphanium methyl carbonate.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(methyl)phosphanium methyl carbonate can be synthesized through the reaction of tributylphosphine with methyl chloroformate. The reaction typically occurs under controlled conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Tributyl(methyl)phosphanium methyl carbonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: It can undergo nucleophilic substitution reactions where the methyl carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium compounds, depending on the type of reaction and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Tributylphosphine: Similar in structure but lacks the methyl carbonate group, making it less reactive in certain reactions.

    Methyltriphenylphosphonium bromide: Contains a triphenylphosphonium group instead of tributyl, leading to different reactivity and applications.

    Tetra-n-butylphosphonium bromide: Another phosphonium salt with different alkyl groups, affecting its solubility and reactivity.

Uniqueness

Tributyl(methyl)phosphanium methyl carbonate is unique due to its combination of tributyl and methyl carbonate groups, which confer specific reactivity and stability. This makes it particularly useful in catalytic applications and as a stabilizer in industrial processes.

Properties

IUPAC Name

methyl carbonate;tributyl(methyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30P.C2H4O3/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-2(3)4/h5-13H2,1-4H3;1H3,(H,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYYIQABNHXUNJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](C)(CCCC)CCCC.COC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584833
Record name Tributyl(methyl)phosphanium methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120256-45-3
Record name Tributyl(methyl)phosphanium methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributylmethylphosphonium methyl carbonate
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